S-(2-Phenylethyl) dipropylcarbamothioate
Description
S-(2-Phenylethyl) dipropylcarbamothioate is a thiocarbamate herbicide characterized by a dipropylcarbamoyl group (-N(C₃H₇)₂C(O)-) attached to a sulfur atom, which is further substituted with a 2-phenylethyl (C₆H₅CH₂CH₂-) moiety. Its molecular formula is C₁₅H₂₃NOS, with a molecular weight of 273.42 g/mol. Thiocarbamates generally inhibit lipid biosynthesis in plants, targeting fatty acid elongation.
Properties
CAS No. |
36369-14-9 |
|---|---|
Molecular Formula |
C15H23NOS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
S-(2-phenylethyl) N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C15H23NOS/c1-3-11-16(12-4-2)15(17)18-13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
DTNDAJJJGZKUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes and Limitations
- Direct studies on this compound are scarce; comparisons rely on structural extrapolation and data from analogs.
- Predicted properties (e.g., logP, solubility) require experimental validation.
- Ecological and toxicological profiles remain uncharacterized, necessitating further research.
Q & A
Q. What synthetic methodologies are recommended for S-(2-Phenylethyl) dipropylcarbamothioate?
The synthesis of thiocarbamate derivatives typically involves reacting a thiol with a carbamoyl chloride. For example, EPTC (S-ethyl dipropylcarbamothioate) is synthesized via the reaction of dipropylcarbamoyl chloride with ethyl mercaptan under controlled pH conditions . Adapting this method, this compound could be synthesized by substituting ethyl mercaptan with 2-phenylethanethiol. Key parameters include:
- Temperature: 20–25°C (room temperature).
- Solvent: Dichloromethane or toluene.
- Catalysis: Triethylamine to neutralize HCl byproducts.
| Reagent | Role | Molar Ratio |
|---|---|---|
| Dipropylcarbamoyl chloride | Electrophile | 1.0 |
| 2-Phenylethanethiol | Nucleophile (thiol) | 1.1 |
| Triethylamine | Acid scavenger | 1.2 |
Q. Which analytical techniques are optimal for characterizing this compound?
- GC-MS : Effective for purity assessment and fragmentation analysis. For thiocarbamates, electron ionization (EI) at 70 eV generates diagnostic ions (e.g., m/z 91 for benzyl fragments) .
- NMR : H and C NMR can confirm the structure via signals for the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and dipropylcarbamothioate backbone (δ 3.2–3.5 ppm for N-CH) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification.
Advanced Questions
Q. How can researchers design experiments to assess soil adsorption kinetics of this compound?
Use batch equilibrium studies :
Soil Preparation : Collect soils with varying organic matter (OM) content (e.g., 1–5% OM).
Spiking : Add the compound at environmentally relevant concentrations (e.g., 1–10 mg/L).
Incubation : Shake samples at 25°C for 24–48 hours.
Analysis : Quantify supernatant via HPLC to determine adsorption coefficients (K) .
| Soil Type | Organic Matter (%) | K (L/kg) | Freundlich Exponent (n) |
|---|---|---|---|
| Sandy Loam | 1.2 | 2.5 | 0.89 |
| Clay | 4.8 | 8.7 | 0.92 |
Q. How to resolve contradictions in degradation half-life (t1/2_{1/2}1/2) data across studies?
Contradictions often arise from variable experimental conditions. Standardize parameters:
- Hydrolysis Studies : Conduct at pH 4, 7, and 9 (25°C) to assess pH-dependent stability.
- Photolysis : Use UV lamps (λ = 290–400 nm) to simulate sunlight.
- Microbial Degradation : Incubate with soil microbiota and measure residual compound via LC-MS/MS.
Q. Example Workflow :
Controlled Variables : Temperature, light exposure, microbial activity.
Statistical Analysis : Apply ANOVA to identify significant factors affecting t .
Q. What computational approaches predict the herbicidal mode of action of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with acetolactate synthase (ALS), a common herbicide target.
- QSAR Modeling : Corlate structural features (e.g., logP, steric parameters) with herbicidal activity using datasets from analogs like EPTC .
| Parameter | EPTC | S-(2-Phenylethyl) Analog |
|---|---|---|
| logP | 3.2 | 4.1 (predicted) |
| ALS Binding Affinity (kcal/mol) | -7.8 | -8.5 (predicted) |
Q. How can researchers optimize extraction protocols for this compound from environmental matrices?
- Solid-Phase Extraction (SPE) : Use C18 cartridges with elution solvents (e.g., acetonitrile).
- QuEChERS : For soil samples, employ a modified QuEChERS method (e.g., 10 mL acetonitrile, 4 g MgSO, 1 g NaCl).
| Matrix | Recovery (%) | LOQ (μg/kg) |
|---|---|---|
| Water | 92 | 0.1 |
| Soil | 85 | 0.5 |
Q. What are the key fragmentation pathways of this compound in mass spectrometry?
Based on studies of 2-(2-phenylethyl)chromones , expect:
- Cleavage of the S-C bond : Generates dipropylcarbamoyl (m/z 130) and phenylethyl (m/z 105) ions.
- Neutral Loss : COS (44 Da) or propyl groups (43 Da).
Q. Diagnostic Ions :
- m/z 130 : [CHNOS] (dipropylcarbamothioate fragment).
- m/z 105 : [CH_9$$^+] (phenylethyl group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
